6-(3-Methylphenyl)sulfanylhexan-1-ol

Description

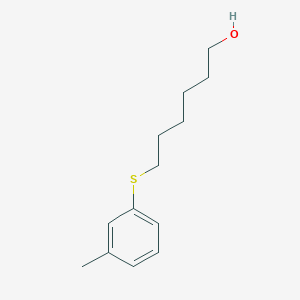

6-(3-Methylphenyl)sulfanylhexan-1-ol is an organosulfur compound characterized by a hexan-1-ol backbone with a sulfanyl (-S-) group at the 6th carbon, substituted by a 3-methylphenyl moiety. Its molecular formula is C₁₂H₁₈OS, with a molecular weight of 210.34 g/mol.

Properties

IUPAC Name |

6-(3-methylphenyl)sulfanylhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-12-7-6-8-13(11-12)15-10-5-3-2-4-9-14/h6-8,11,14H,2-5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPVLKRJAQPTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

3-Sulfanylhexan-1-ol

- Molecular Formula : C₆H₁₄OS

- Molecular Weight : 134.24 g/mol

- Key Differences: The sulfanyl group is at the 3rd carbon, leading to distinct reactivity. For instance, 3-sulfanylhexan-1-ol undergoes oxidative dimerization in wine to form 3,3’-disulfanediyldihexan-1-ol, a mechanism critical to its role as a wine odorant . Lacks the aromatic substituent, resulting in higher volatility and different olfactory profiles (e.g., tropical fruit notes in wine).

3-Methyl-3-sulfanylhexan-1-ol

- Molecular Formula : C₇H₁₆OS

- Molecular Weight : 148.27 g/mol

- Key Differences: Features a methyl group adjacent to the sulfanyl group at the 3rd carbon, enhancing steric hindrance compared to the phenyl group in 6-(3-Methylphenyl)sulfanylhexan-1-ol.

6-Methylheptan-1-ol

- Molecular Formula : C₈H₁₈O

- Molecular Weight : 130.23 g/mol

- Key Differences: A branched-chain alcohol without sulfur, leading to lower molecular weight and higher volatility.

Methyl 6-[(1R,2S,3R,5R)-5-chloranyl-2-[(E,3R)-3-cyclohexyl-3-oxidanyl-prop-1-enyl]-3-oxidanyl-cyclopentyl]sulfanylhexanoate

- Molecular Formula : Complex structure with additional substituents (Cl, cyclohexyl).

- Key Differences :

- Contains ester and multiple oxidized/chlorinated groups, altering reactivity (e.g., susceptibility to hydrolysis) and biological activity.

- Highlights how substituent variation impacts applications, such as in drug design vs. fragrance chemistry.

Data Table: Comparative Analysis

Research Findings and Implications

- Oxidative Stability : The bulky 3-methylphenyl group in this compound likely reduces dimerization propensity compared to 3-sulfanylhexan-1-ol, which readily forms disulfides in wine . This stability could be advantageous in applications requiring prolonged shelf-life.

- Synthetic Routes : Adapting methods from 3-methyl-3-sulfanylhexan-1-ol synthesis (e.g., thiol-ene reactions) may require optimization for the target compound’s longer chain and aromatic group .

- Odor Profile: While 3-sulfanylhexan-1-ol contributes fruity aromas, the aryl group in the target compound may impart muskier or earthier notes, expanding its utility in fragrance design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.